molecular formula C5H16Cl2N2 B3081900 2-Methylbutane-1,4-diamine dihydrochloride CAS No. 111469-11-5

2-Methylbutane-1,4-diamine dihydrochloride

Cat. No. B3081900
CAS RN: 111469-11-5
M. Wt: 175.1 g/mol
InChI Key: LQQCJXUDQPHZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbutane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2 and a molecular weight of 175.1 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Methylbutane-1,4-diamine dihydrochloride consists of a butane chain with an amine group (NH2) at the 1 and 4 positions and a methyl group (CH3) at the 2 position . The compound forms a dihydrochloride salt, indicating the presence of two chloride ions for each molecule of 2-Methylbutane-1,4-diamine .


Physical And Chemical Properties Analysis

2-Methylbutane-1,4-diamine dihydrochloride is a solid at room temperature . It has a molecular weight of 175.1 and a molecular formula of C5H16Cl2N2 .

Scientific Research Applications

Chemical Synthesis and Ligand Formation

2-Methylbutane-1,4-diamine dihydrochloride is involved in the formation of various chemical structures and complexes. For instance, it is integral in the synthesis of tetradentate unsymmetrical Schiff base ligands, which have shown to form unique complexes with metals like Nickel (II) and Copper (II). Notably, these complexes exhibit positional isomerism, a characteristic where ligands bind in different orientations, affecting the properties and potential applications of the resultant compounds (Chattopadhyay et al., 2006). Similarly, other studies have explored the synthesis and structural characterization of imines from derivatives of diamines, which are useful in the formation of various industrial and pharmaceutical compounds (Biletzki et al., 2012).

Catalysis and Chemical Reactions

2-Methylbutane-1,4-diamine dihydrochloride plays a role in catalytic processes, for instance, in the dehydration of fermented isobutanol to produce renewable chemicals and fuels. This reaction is facilitated by alumina catalysts and is significant in the field of green chemistry and sustainable energy production (Taylor et al., 2010). Furthermore, the compound is used in studying hydrogen transfer hydrogenation, where it serves as a stabilizer in rhodium colloid systems. This process is crucial for understanding the conversion of organic compounds in the presence of hydrogen, with implications in synthetic chemistry and industrial applications (Nindakova et al., 2016).

Material Science and Nanotechnology

In material science, the compound is involved in the synthesis of complexes that act as biomimetic models for enzymes like catechol oxidases and nucleases. These complexes are synthesized using 2-Methylbutane-1,4-diamine dihydrochloride derivatives and play a role in understanding the enzymatic processes, potentially leading to the development of novel materials with specific catalytic or binding properties (Silva et al., 2020).

Bio-based Production and Environmental Sustainability

The compound is also relevant in the field of bio-based production, particularly in the synthesis of diamines which are important monomers for polyamide plastics. With the increasing focus on sustainable development, the utilization of renewable raw materials for the synthesis of diamines like 2-Methylbutane-1,4-diamine dihydrochloride is crucial. This approach is not only environmentally friendly but also aids in the development of sustainable plastic industries (Wang et al., 2020).

Safety And Hazards

The compound is considered hazardous. It may be fatal if swallowed and enters airways. It may also cause drowsiness or dizziness . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylbutane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(4-7)2-3-6;;/h5H,2-4,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQCJXUDQPHZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutane-1,4-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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